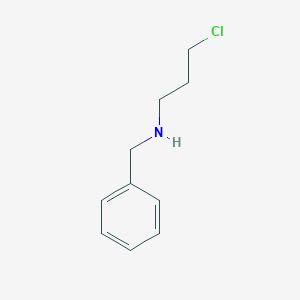
N-benzyl-3-chloropropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-chloropropan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a member of the benzylamine family, characterized by the presence of a benzyl group attached to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyl-3-chloropropan-1-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3-chloropropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The amine group can be oxidized to form corresponding amides or imines.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed
Substitution: Formation of N-benzyl-N-(3-azidopropyl)amine or N-benzyl-N-(3-thiocyanatopropyl)amine.
Oxidation: Formation of N-benzyl-N-(3-chloropropyl)amide.
Reduction: Formation of N-benzyl-N-(3-aminopropyl)amine
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-chloropropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-benzyl-3-chloropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-N-(3-aminopropyl)amine
- N-benzyl-N-(3-azidopropyl)amine
- N-benzyl-N-(3-thiocyanatopropyl)amine
Uniqueness
N-benzyl-3-chloropropan-1-amine is unique due to its specific reactivity and the presence of both benzyl and chloropropyl groups. This combination allows for versatile chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
42245-33-0 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68g/mol |
IUPAC-Name |
N-benzyl-3-chloropropan-1-amine |
InChI |
InChI=1S/C10H14ClN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI-Schlüssel |
MRBBWZVZGJDZBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCCl |
Kanonische SMILES |
C1=CC=C(C=C1)CNCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















